molecular formula C13H10BrFN2O B14897864 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide

4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide

Cat. No.: B14897864
M. Wt: 309.13 g/mol
InChI Key: ZTUAAXAHSMOVHN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide is an organic compound with the molecular formula C13H10BrFN2O. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a fluorine atom, and a pyridine ring. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide include:

Uniqueness

What sets this compound apart is its specific combination of bromine, fluorine, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide

InChI

InChI=1S/C13H10BrFN2O/c1-8-4-5-16-7-12(8)17-13(18)10-3-2-9(14)6-11(10)15/h2-7H,1H3,(H,17,18)

InChI Key

ZTUAAXAHSMOVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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